molecular formula C12H14BrNO2 B1517663 7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 82657-32-7

7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1517663
CAS RN: 82657-32-7
M. Wt: 284.15 g/mol
InChI Key: GRBHZWUWWCMUNU-UHFFFAOYSA-N
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Description

The compound “7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one” is a derivative of quinolinone, which is a class of organic compounds with a quinoline backbone . The “3,4-dihydro-” prefix indicates that the quinoline ring system has been reduced at the 3 and 4 positions . The “7-(3-bromopropoxy)-” part suggests that a bromopropoxy group is attached to the 7 position of the quinolinone .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinolinone structure, with a bromopropoxy group attached at the 7 position . The bromopropoxy group would likely add significant polarity to the molecule .

Scientific Research Applications

Synthesis and Medicinal Chemistry

7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one and its derivatives have been extensively studied for their roles in medicinal chemistry. A key application is in the synthesis of various pharmacologically active compounds. For instance, 7-Hydroxyquinolin-2(1H)-one, closely related to the compound , is a crucial intermediate in the synthesis of brexpiprazole, an antipsychotic drug used for schizophrenia and major depressive disorder treatment (T. Reddy et al., 2018). Additionally, 3,4-Dihydroquinolin-2(1H)-ones are noted for their potential biological and pharmacological significance, as they can serve as templates for synthesizing enantiomerically pure compounds under mild conditions (M. Harmata & Xuechuan Hong, 2007).

Photolabile Protecting Groups

Compounds like this compound are also significant in the development of photolabile protecting groups. For example, 8-bromo-7-hydroxyquinolinyl (BHQ), a derivative, has been used as a new photolabile protecting group for carboxylic acids, showing greater efficiency than some existing groups and sensitivity to multiphoton-induced photolysis, making it valuable in biological applications (O. Fedoryak & T. M. Dore, 2002).

Antimicrobial Activity

Studies have explored the antimicrobial properties of various derivatives of 3,4-dihydroquinolin-2(1H)-ones. For instance, the synthesis and in vitro antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones have been investigated, demonstrating the potential application of these compounds in developing new antimicrobial agents (Hany M Hassanin & M. Ibrahim, 2012).

Tumor Treatment and Anticancer Research

There is significant interest in 3,4-dihydroquinolin-2(1H)-one derivatives in oncology research. For example, studies have investigated the antitumor activity of compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, showing their potential as novel classes of tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).

Safety and Hazards

As with any chemical compound, handling “7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

7-(3-bromopropoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2,4,8H,1,3,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBHZWUWWCMUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652256
Record name 7-(3-Bromopropoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70759-01-2
Record name 7-(3-Bromopropoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-hydroxy-3,4-dihydroquinolin-2(1H)-one (195 mg, 1.2 mmol), 1,3-dibromopropane (960 mg, 4.8 mmol) and anhydrous K2CO3 (166 mg, 1.2 mmol) were dissolved in EtOH and the solution was heated to reflux overnight. The solution was diluted with water and extracted with EtOAc. The combined organic layers were washed with saturated aq NaHCO3, brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with PE/EtOAc=2:1) to give 7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one (intermediate 3) (300 mg, 88%) as a white solid. HPLC: 99%, RT 2.775 min. MS (ESI) m/z 284.0 [M+H]+.
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195 mg
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166 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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